The synthesis of ziprasidone mesylate involves several methods aimed at producing the compound in a pure and stable form. One notable method includes the reaction of ziprasidone with methane sulfonic acid in the presence of solvents like isopropanol and water. The process typically follows these steps:
The yield from these reactions can vary, but high purity levels (over 99%) have been reported through High-Performance Liquid Chromatography analysis .
Ziprasidone mesylate has a complex molecular structure characterized by the following details:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or Nuclear Magnetic Resonance spectroscopy to confirm its purity and structural integrity .
Ziprasidone mesylate can participate in various chemical reactions typical for pharmaceutical compounds, including:
The mechanism of action of ziprasidone mesylate primarily involves its interaction with neurotransmitter receptors in the brain:
Ziprasidone mesylate exhibits several important physical and chemical properties:
Ziprasidone mesylate is primarily used in clinical settings for:
The development pathway of ziprasidone mesylate originates from Pfizer's neuropharmacological research during the late 1980s, focusing on benzisothiazolylpiperazine derivatives with optimized receptor affinity profiles. The compound emerged from systematic structure-activity relationship studies targeting improved dopamine-serotonin receptor modulation while minimizing muscarinic and histaminic off-target effects [1] [10]. Following extensive preclinical evaluation demonstrating potent 5-HT2A/D2 receptor antagonism with additional serotonin and norepinephrine reuptake inhibition, ziprasidone mesylate received FDA approval in 2001 as the first intramuscular formulation of this atypical antipsychotic class [3] [7].
Pharmacologically, ziprasidone mesylate maintains the atypical antipsychotic classification of its parent molecule, characterized by:
Table 1: Pharmacodynamic Profile of Ziprasidone Mesylate
Receptor/Transporter | Binding Affinity (Ki, nM) | Pharmacological Action |
---|---|---|
Dopamine D2 | 4.2-4.8 | Antagonism |
Serotonin 5-HT2A | 0.08-1.4 | Antagonism |
Serotonin 5-HT1A | 2.5-76 | Partial agonism |
Serotonin Transporter (SERT) | 112 | Inhibition |
Norepinephrine Transporter (NET) | 44 | Inhibition |
Histamine H1 | 15-130 | Antagonism |
α1-Adrenergic | 9.0-18 | Antagonism |
The fundamental chemical distinction between ziprasidone mesylate and ziprasidone hydrochloride resides in the counterion employed to form the pharmaceutically active salt. Ziprasidone free base (5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one) is a weak base with limited aqueous solubility, necessitating salt formation for practical clinical utility [3] [10].
Structural characteristics:
Physicochemical advantages of mesylate salt:
Table 2: Comparative Properties of Ziprasidone Salt Forms
Property | Ziprasidone Hydrochloride | Ziprasidone Mesylate |
---|---|---|
Chemical Formula | C21H21ClN4OS•HCl•H2O | C21H21ClN4OS•CH3SO3H•3H2O |
Molecular Weight | 467.41 g/mol | 563.09 g/mol |
Appearance | White to slightly pink powder | White lyophilized powder |
Solubility (Water) | <1 mg/mL | 20 mg/mL (reconstituted) |
Primary Indication | Chronic oral maintenance | Acute agitation management |
Bioavailability | 60% (oral, with food) | ~100% (intramuscular) |
Ziprasidone mesylate's regulatory pathway reflects its specialized indication for rapid control of acute agitation in schizophrenia. The FDA approved the intramuscular formulation in 2001 following clinical trials demonstrating rapid symptom reduction within 30-120 minutes post-injection [1] [7]. Subsequent approvals include:
Market evolution and genericization:Following patent expirations beginning in 2012, the ziprasidone mesylate market has undergone significant transformation:
Table 3: Global Market Position and Key Players in Ziprasidone Mesylate
Market Segment | Branded Products | Generic Manufacturers | Market Share (2025) |
---|---|---|---|
United States | Geodon® (Pfizer) | Dr. Reddy's, Gland Pharma, MSN, Viatris, Aurobindo | 78% generic |
European Union | Zeldox® (Pfizer) | Sandoz, Apotex, Lupin | 65% generic |
Asia-Pacific | Not available | Jiangsu Nhwa Pharmaceutical, Chongqing Shenghuaxi, Zydus | 92% generic |
Latin America | Geodon® (Pfizer) | Not significant | 34% generic |
Projected market trajectory:Analytical forecasts (2025-2032) indicate sustained growth at 5.0% CAGR, with the global ziprasidone market projected to reach $1.8 billion by 2033 [5] [6]. Key growth drivers include:
The manufacturing landscape features competitive dynamics between established pharmaceutical entities (Pfizer, Viatris) and specialized generics producers (Gland Pharma, Dr. Reddy's), with API sourcing concentrated among 56 bulk substance manufacturers globally [2] [5]. Regulatory compliance remains challenging due to complex synthesis requirements (U.S. Patent 6,110,918) and stringent control of genotoxic impurities [10].
Table 4: Patent and Regulatory Status of Ziprasidone Mesylate Formulations
Patent/Exclusivity Aspect | Status | Commercial Impact |
---|---|---|
Compound Patent (US 4,831,031) | Expired 2009 | Enabled generic market entry |
Formulation Patent (US 6,245,765) | Expired 2019 | Allowed extended brand protection |
Pediatic Exclusivity | Not granted | Limited market expansion |
Orphan Drug Designation | Not applicable | No exclusivity benefits |
ANDA Approvals | 7 authorized applicants | High generic competition |
Biowaiver Status | Not eligible | Bioequivalence demonstration required |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7